Cas no 2138255-40-8 (5-chloro-2-fluoro-3-(4-methyl-3-nitrophenyl)pyridine)

5-Chloro-2-fluoro-3-(4-methyl-3-nitrophenyl)pyridine is a halogenated nitrophenylpyridine derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring chloro and fluoro substituents on the pyridine ring and a nitrophenyl group, enhances reactivity and selectivity in synthetic pathways. The compound's electron-withdrawing groups make it a valuable intermediate for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. Its crystalline form ensures stability under standard storage conditions, while the nitro group offers further functionalization opportunities. This compound is particularly useful in the development of bioactive molecules, including kinase inhibitors or herbicide precursors, due to its balanced lipophilicity and steric properties.
5-chloro-2-fluoro-3-(4-methyl-3-nitrophenyl)pyridine structure
2138255-40-8 structure
Product Name:5-chloro-2-fluoro-3-(4-methyl-3-nitrophenyl)pyridine
CAS No:2138255-40-8
MF:C12H8ClFN2O2
MW:266.65552520752
CID:6454640
PubChem ID:165470286
Update Time:2025-05-19

5-chloro-2-fluoro-3-(4-methyl-3-nitrophenyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-2-fluoro-3-(4-methyl-3-nitrophenyl)pyridine
    • EN300-1067245
    • 2138255-40-8
    • Inchi: 1S/C12H8ClFN2O2/c1-7-2-3-8(4-11(7)16(17)18)10-5-9(13)6-15-12(10)14/h2-6H,1H3
    • InChI Key: RZICTUXTUDMFGF-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C(C(=C1)C1C=CC(C)=C(C=1)[N+](=O)[O-])F

Computed Properties

  • Exact Mass: 266.0258334g/mol
  • Monoisotopic Mass: 266.0258334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 58.7Ų

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Additional information on 5-chloro-2-fluoro-3-(4-methyl-3-nitrophenyl)pyridine

Introduction to 5-chloro-2-fluoro-3-(4-methyl-3-nitrophenyl)pyridine (CAS No. 2138255-40-8)

5-chloro-2-fluoro-3-(4-methyl-3-nitrophenyl)pyridine, identified by the CAS number 2138255-40-8, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic aromatic molecule has garnered attention due to its unique structural properties and potential applications in drug discovery. The compound’s molecular framework, featuring a pyridine core substituted with chloro, fluoro, and nitro groups, as well as a methylphenyl side chain, makes it a versatile scaffold for further chemical modifications and biological evaluations.

The structural composition of 5-chloro-2-fluoro-3-(4-methyl-3-nitrophenyl)pyridine contributes to its reactivity and interaction with biological targets. The presence of electron-withdrawing groups such as chloro and fluoro atoms enhances the compound’s ability to engage with enzymes and receptors in biological systems. Additionally, the nitro and methyl substituents on the phenyl ring introduce further variability in electronic properties, which can be exploited to fine-tune the pharmacological profile of derivatives.

In recent years, there has been growing interest in developing novel pyridine-based compounds for their potential therapeutic benefits. Pyridines are widely recognized for their role in medicinal chemistry due to their ability to mimic natural bioactive molecules. The specific arrangement of substituents in 5-chloro-2-fluoro-3-(4-methyl-3-nitrophenyl)pyridine positions it as a promising candidate for further investigation in various pharmacological contexts.

One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors. Researchers have been exploring its efficacy in targeting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Preliminary studies suggest that derivatives of 5-chloro-2-fluoro-3-(4-methyl-3-nitrophenyl)pyridine may exhibit inhibitory activity against these enzymes, which could lead to novel treatments for conditions like arthritis and other inflammatory disorders.

The fluorine atom at the 2-position of the pyridine ring is particularly noteworthy, as fluorine substitution often enhances metabolic stability and bioavailability of pharmaceutical compounds. This feature makes 5-chloro-2-fluoro-3-(4-methyl-3-nitrophenyl)pyridine an attractive starting point for designing more advanced molecules with improved pharmacokinetic profiles. Furthermore, the chloro group at the 5-position can serve as a handle for further functionalization, allowing chemists to explore a wide range of structural modifications.

Recent advances in computational chemistry have also facilitated the study of 5-chloro-2-fluoro-3-(4-methyl-3-nitrophenyl)pyridine. Molecular modeling techniques have been employed to predict its interactions with biological targets, providing valuable insights into potential binding modes and affinity. These computational approaches complement experimental studies, enabling researchers to design more targeted experiments and optimize lead compounds efficiently.

The synthesis of 5-chloro-2-fluoro-3-(4-methyl-3-nitrophenyl)pyridine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key steps include nucleophilic substitution reactions, aromatic nitration, and methylation processes. Each step must be meticulously controlled to ensure the correct regioisomer is obtained, as different isomers can exhibit vastly different biological activities.

In conclusion, 5-chloro-2-fluoro-3-(4-methyl-3-nitrophenyl)pyridine (CAS No. 2138255-40-8) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in drug discovery and development efforts worldwide.

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